![molecular formula C20H25N3O2 B2578704 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034259-45-3](/img/structure/B2578704.png)
3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The molecule has been implicated in enantioselective synthesis processes. For instance, studies have shown the preparation of N-methoxy-N-methylamide derivatives from precursors like (S)-methylpyroglutamate, indicating its utility in synthesizing complex piperidine structures with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).
Serotonin Receptor Agonist
Research into benzamide derivatives, including structures similar to "3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide," has contributed to the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their potential to treat gastrointestinal motility disorders, highlighting the molecule's relevance in discovering new therapeutics (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Anti-inflammatory and Analgesic Agents
The molecule has also been a starting point for synthesizing novel compounds with anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnagenone and khellinone, incorporating the benzamide structure, have shown significant COX-2 inhibition and analgesic activities, underscoring its importance in developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity
Additionally, benzamides, through their diverse modifications, have been explored for neuroleptic (antipsychotic) activities. The structural manipulation of these compounds, including the one , has led to the identification of potent drugs with potential applications in treating psychosis, demonstrating the molecule's role in psychiatric medication development (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Gastrointestinal Stimulant
Moreover, the synthesis and pharmacological evaluation of benzamide derivatives derived from piperidinamines have identified compounds like cisapride, indicating the molecule's utility in creating gastrokinetic agents that can treat gastrointestinal disorders without dopamine antagonism (Van Daele, De Bruyn, Sommen, Janssen, van Nueten, Schuurkes, Niemegeers, & Leysen, 1986).
Eigenschaften
IUPAC Name |
3-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-12-18(6-9-21-15)23-10-7-16(8-11-23)14-22-20(24)17-4-3-5-19(13-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULJVFQENUOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.